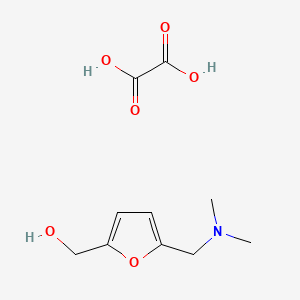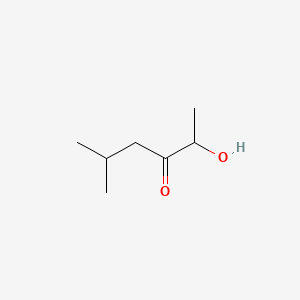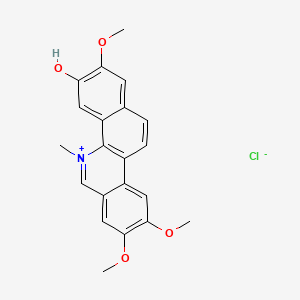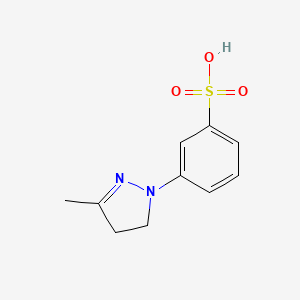
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a benzenesulphonic acid group attached to a pyrazole ring, which is further substituted with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aromatic aldehydes with hydrazine hydrate in the presence of acetic acid, leading to the formation of the pyrazole ring . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as metal-free catalysis and solvent-free conditions, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to its antibacterial and anti-inflammatory effects. The presence of the sulfonic acid group enhances its solubility and bioavailability, allowing it to effectively reach its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound is similar in structure but contains a chloro group instead of a methyl group.
Hydrazine-coupled pyrazole derivatives: These compounds share the pyrazole core but have different substituents, leading to varied biological activities.
Uniqueness
m-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulphonic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
85554-80-9 |
|---|---|
Molekularformel |
C10H12N2O3S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
3-(5-methyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-8-5-6-12(11-8)9-3-2-4-10(7-9)16(13,14)15/h2-4,7H,5-6H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
SEUZLZALGROLPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(CC1)C2=CC(=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



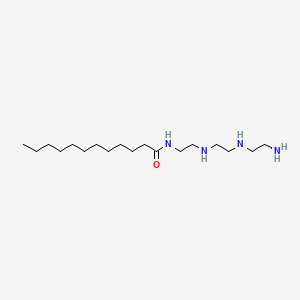
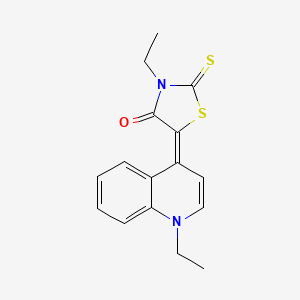
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
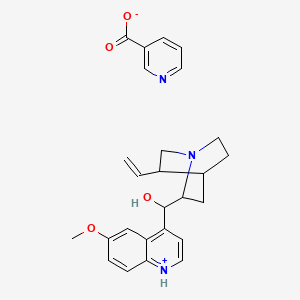

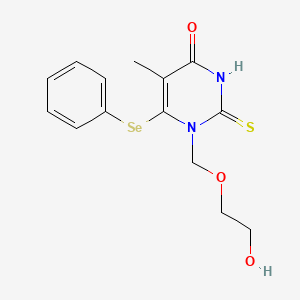
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
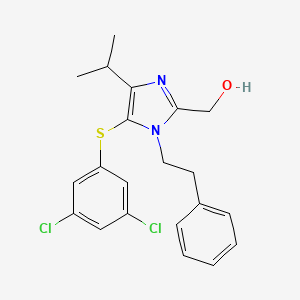
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
